![molecular formula C29H30P2 B1229684 [(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane](/img/structure/B1229684.png)
[(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane: is a chiral diphosphine ligand widely used in asymmetric synthesis and catalysis. Its unique structure, featuring two diphenylphosphino groups attached to a pentane backbone, allows it to form stable complexes with various transition metals, making it a valuable tool in the field of organometallic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane typically involves the reaction of a suitable chiral precursor with diphenylphosphine. One common method is the alkylation of a chiral diol with diphenylphosphine in the presence of a base, followed by purification through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: [(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The diphenylphosphino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild temperatures.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles like alkyl halides, in the presence of a base.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted phosphine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: [(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane is extensively used as a ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions. Its chiral nature allows for the selective formation of enantiomerically pure products .
Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with transition metals makes it a valuable tool in metalloprotein studies .
Industry: Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its role in asymmetric synthesis is crucial for the manufacture of chiral drugs and other high-value compounds .
Wirkmechanismus
The mechanism of action of [(2S,4S)-4-diphenylphosphanylpentan-2-yl]-diphenylphosphane involves its coordination to transition metals, forming stable complexes that can catalyze various reactions. The chiral environment provided by the ligand induces enantioselectivity in the catalytic process. The molecular targets include metal centers in enzymes and synthetic catalysts, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion .
Vergleich Mit ähnlichen Verbindungen
- **1,3-Bis(diphenyl
1,2-Bis(diphenylphosphino)ethane (dppe): A common symmetrical bidentate ligand used in coordination chemistry.
Eigenschaften
Molekularformel |
C29H30P2 |
|---|---|
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
4-diphenylphosphanylpentan-2-yl(diphenyl)phosphane |
InChI |
InChI=1S/C29H30P2/c1-24(30(26-15-7-3-8-16-26)27-17-9-4-10-18-27)23-25(2)31(28-19-11-5-12-20-28)29-21-13-6-14-22-29/h3-22,24-25H,23H2,1-2H3 |
InChI-Schlüssel |
CTYPJIUQROQJBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C)P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyme |
2,4-bis(diphenylphosphino)pentane BDPP cpd |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


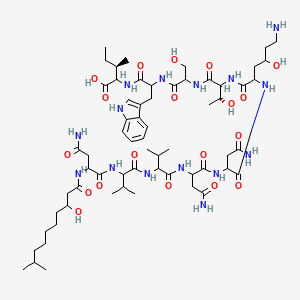

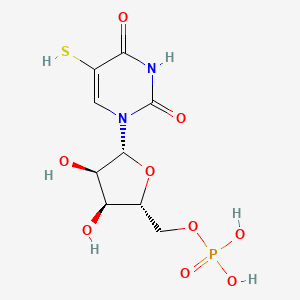
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[[4-[3-(dimethylamino)propyl]-5-pyridin-4-yl-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1229607.png)
![2-({[2-(Methoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1229608.png)
![1-Tert-butyl-5-[2-(4-chlorophenyl)-2-oxoethyl]-4-pyrazolo[3,4-d]pyrimidinone](/img/structure/B1229611.png)
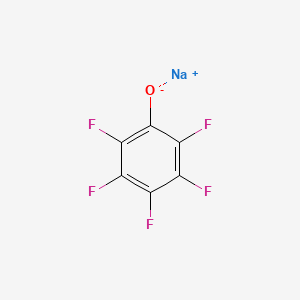
![2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid](/img/structure/B1229613.png)
![2-(2-Bromophenyl)-3-[3-(4-morpholinyl)propyl]-1,2-dihydroquinazolin-4-one](/img/structure/B1229619.png)
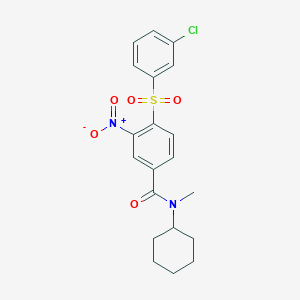

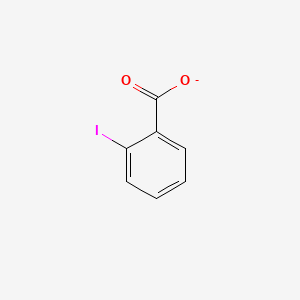
![2-(2',5'-dioxo-1'-spiro[3,4-dihydro-2H-1-benzopyran-4,4'-imidazolidine]yl)-N-[4-[ethyl(propan-2-yl)amino]phenyl]acetamide](/img/structure/B1229626.png)

